molecular formula C23H20N4O4S B11710175 2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide

2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide

Cat. No.: B11710175
M. Wt: 448.5 g/mol
InChI Key: LKHNFPWXUXBZJC-UHFFFAOYSA-N
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Description

2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the sulfonamido and phenylacetamide groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. In medicine, it has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in target cells, ultimately resulting in their death or inhibition of growth .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide stands out due to its unique chemical structure and biological activity. Similar compounds include other indole derivatives, such as 1,3,4-thiadiazole derivatives and other substituted indoles. These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[2-hydroxy-3-[(4-methylphenyl)sulfonyldiazenyl]indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O4S/c1-16-11-13-18(14-12-16)32(30,31)26-25-22-19-9-5-6-10-20(19)27(23(22)29)15-21(28)24-17-7-3-2-4-8-17/h2-14,29H,15H2,1H3,(H,24,28)

InChI Key

LKHNFPWXUXBZJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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